2-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid
Description
This compound is a benzazepine derivative featuring a seven-membered azepine ring fused to a benzene core. Key functional groups include a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a carboxylic acid at the 8-position. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the carboxylic acid moiety enables further derivatization (e.g., amide or ester formation).
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydro-2-benzazepine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-4-5-11-6-7-12(14(18)19)9-13(11)10-17/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIDJJOVRBBYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under different temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The Boc group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the Boc group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, sodium hydroxide for protection, and various organic solvents such as dichloromethane and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, deprotection of the Boc group typically yields the free amine .
Scientific Research Applications
2-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid involves the protection of amine groups through the formation of a carbamate linkage. This linkage is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine . The molecular targets and pathways involved include the interaction with acids and bases to achieve protection and deprotection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) 2-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid
- Molecular Formula : C₁₇H₂₀N₂O₄ .
- Key Differences : The benzo[c]azepine core is replaced with a pyridoindole system, introducing an additional nitrogen atom in the fused aromatic ring. This modification likely alters electronic properties and binding interactions in biological systems.
- Purity : 97% (BLD Pharm Ltd., 2023) .
(b) 7-Chloro-5-oxo-1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic acid methyl ester
Functional Group Modifications
(a) (R)-2-(2’-Hydroxy-1’-phenylethyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine
- Molecular Formula: C₁₈H₂₁NO .
- Key Differences : Lacks the Boc and carboxylic acid groups but includes a chiral 2-hydroxy-phenylethyl substituent. This compound exhibits optical activity ([α]²⁶_D = –29.8° in CHCl₃) and a melting point of 92°C, suggesting higher crystallinity than the target compound .
(b) (3-Amino-2-oxo-2,3,4,5-tetrahydro-benzo[b]azepin-1-yl)-acetic acid tert-butyl ester
- Key Differences: Contains an amino-oxo motif and a tert-butyl ester instead of a free carboxylic acid. The amino group enables nucleophilic reactions, while the ester may limit aqueous solubility .
Pharmacologically Relevant Analogs
(a) 4-(5-{[2-(2,4-Dichloro-benzyl)-3-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-4-ylamino]-methyl}-imidazol-1-ylmethyl)-benzonitrile
- Key Differences: Features a dichlorobenzyl-imidazole side chain and a nitrile group.
(b) 1-(2-Bromo-4,5-dimethoxy-benzyl)-7,8-dimethoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine
Data Table: Key Properties of Target Compound and Analogs
Research Findings and Implications
- Synthetic Utility : The Boc group in the target compound facilitates amine protection during multi-step synthesis, as seen in analogs like the pyridoindole derivative .
- Biological Activity : Benzo[c]azepines with electron-withdrawing groups (e.g., sulfonyl, nitrile) show promise as enzyme inhibitors , suggesting the target compound’s carboxylic acid could be leveraged for targeted drug design.
- Solubility Trends : Carboxylic acid-containing analogs (e.g., pyridoindole derivative) are expected to exhibit higher aqueous solubility than ester- or sulfonyl-substituted variants .
Biological Activity
2-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22N2O5
- Molecular Weight : 334.37 g/mol
- CAS Number : 103105-97-1
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the context of cancer treatment and neuropharmacology. Its structural characteristics suggest potential interactions with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, a study indicated that derivatives of benzo[c]azepine compounds show significant inhibitory effects on PARP enzymes, which are crucial in DNA repair mechanisms in cancer cells. The compound demonstrated an IC50 value of approximately 19.24 nM against PARP-1 and 32.58 nM against PARP-2, showcasing its potential as a PARP inhibitor .
Table 1: Inhibitory Activity against PARP Enzymes
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | 19.24 ± 1.63 | PARP-1 |
| This compound | 32.58 ± 1.97 | PARP-2 |
| Rucaparib | 23.88 ± 2.90 | PARP-1 |
| Rucaparib | 25.79 ± 3.17 | PARP-2 |
The results suggest that this compound may induce apoptosis in cancer cells by inhibiting the biosynthesis of poly(ADP-ribose) (PAR), a critical factor in cellular stress responses and apoptosis pathways .
The biological activity of this compound is believed to involve:
- PARP Inhibition : By inhibiting PARP enzymes, the compound disrupts DNA repair mechanisms in cancer cells leading to increased apoptosis.
- Receptor Modulation : Potential modulation of neurotransmitter systems may provide therapeutic benefits in neurodegenerative conditions.
Case Studies
A notable case study involved the evaluation of various benzo[c]azepine derivatives for their anticancer properties. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis. The results indicated that compounds with structural similarities to 2-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine exhibited marked cytotoxicity against lung cancer cell lines (A549) with low toxicity towards normal cells .
Q & A
Basic: How can synthetic routes for 2-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid be optimized to improve yield and purity?
Answer:
Optimization involves:
- Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) at 0–5°C to minimize side reactions like overprotection or racemization .
- Cyclization Control : Employ catalytic amounts of p-toluenesulfonic acid (PTSA) in refluxing toluene to drive the azepine ring formation while monitoring progress via <sup>1</sup>H NMR (e.g., disappearance of starting material protons at δ 3.2–3.5 ppm) .
- Purification : Utilize reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product with >95% purity.
Table 1: Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Boc Protection | 0–5°C, DCM | 15%↑ vs. RT |
| Cyclization Time | 12 hrs (reflux) | 20%↑ vs. 6 hrs |
| Purification | Reverse-phase HPLC | Purity >95% |
Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Answer:
- <sup>1</sup>H/ <sup>13</sup>C NMR : Confirm Boc group presence via tert-butyl singlet at δ 1.4 ppm and carbonyl resonance at δ 155–160 ppm. The benzoazepine ring protons appear as multiplet signals between δ 2.8–3.6 ppm .
- HPLC-MS : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 318.2) and detect impurities (<1% area) using electrospray ionization (ESI) .
- FT-IR : Identify carboxylic acid O-H stretch (2500–3300 cm<sup>-1</sup>) and Boc C=O stretch (1680–1720 cm<sup>-1</sup>) .
Advanced: How does the Boc group’s stability vary under acidic, basic, or thermal conditions, and how can this impact experimental design?
Answer:
The Boc group is labile under:
- Acidic Conditions : Rapid cleavage in trifluoroacetic acid (TFA)/DCM (1:1) at RT (30 min). Stability must be monitored during carboxylic acid deprotection steps .
- Thermal Stress : Decomposition initiates at 120°C (TGA data), necessitating low-temperature storage (<–20°C) for long-term stability .
- Basic Conditions : Stable in pH ≤9 but hydrolyzes at pH >10, requiring pH-controlled reaction environments .
Table 2: Boc Stability Profile
| Condition | Stability Threshold | Decomposition Product |
|---|---|---|
| 1M HCl (RT) | <1 hour | Free amine |
| 1M NaOH (RT) | >24 hours | Intact Boc group |
| 100°C (dry) | 48 hours | CO2 release |
Advanced: What strategies resolve contradictions in reported solubility data for this compound?
Answer:
Reported solubility discrepancies (e.g., in DMSO vs. aqueous buffers) arise from:
- Aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates in aqueous solutions, which skew solubility measurements .
- pH-Dependent Solubility : Titrate the carboxylic acid group (pKa ~4.2) to enhance solubility in basic buffers (pH 7.4 PBS) vs. organic solvents .
- Co-Solvent Systems : Optimize DMSO/water (e.g., 10:90) mixtures to balance solubility and stability .
Advanced: How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites (e.g., carboxylic acid as a H-bond donor) .
- Molecular Docking : Simulate binding to biological targets (e.g., GPCRs) using AutoDock Vina, focusing on the benzoazepine core’s π-π stacking potential .
- ADMET Prediction : Use QikProp to estimate logP (~2.8) and BBB permeability, guiding lead optimization .
Advanced: What mechanistic insights explain unexpected byproducts during Boc deprotection?
Answer:
Common byproducts (e.g., tert-butyl carbamate) arise from:
- Incomplete Acidolysis : Residual TFA in the reaction mixture re-protects free amines. Ensure thorough evaporation under vacuum post-deprotection .
- Racemization : Mitigate by using chilled TFA (–10°C) and shorter reaction times (<1 hour) .
- Oxidative Side Reactions : Add 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical scavenger in oxidative environments .
Basic: What safety protocols are essential for handling this compound given its toxicity profile?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
